molecular formula C6H10ClN B1441950 1-Ethynylcyclobutan-1-amine hydrochloride CAS No. 1268810-19-0

1-Ethynylcyclobutan-1-amine hydrochloride

Cat. No.: B1441950
CAS No.: 1268810-19-0
M. Wt: 131.6 g/mol
InChI Key: AXIXYIFPXKMVDC-UHFFFAOYSA-N
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Description

1-Ethynylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H10ClN. It is a derivative of cyclobutanamine, where an ethynyl group is attached to the cyclobutane ring.

Preparation Methods

The synthesis of 1-Ethynylcyclobutan-1-amine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with ethynylmagnesium bromide to form 1-ethynylcyclobutan-1-ol, which is then converted to 1-ethynylcyclobutan-1-amine through reductive amination. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

1-Ethynylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide or pyridine, and solvents such as dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethynylcyclobutan-1-amine hydrochloride has several

Properties

IUPAC Name

1-ethynylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N.ClH/c1-2-6(7)4-3-5-6;/h1H,3-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIXYIFPXKMVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268810-19-0
Record name Cyclobutanamine, 1-ethynyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268810-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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